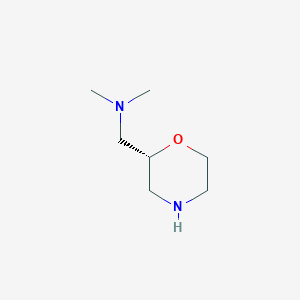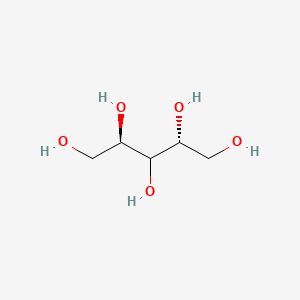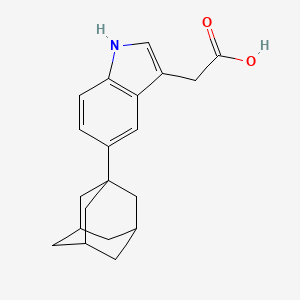
2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid
Overview
Description
2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.172878976 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of various derivatives of 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid has been a significant area of research. These derivatives have been synthesized using different methods and their physical-chemical properties have been established through comprehensive analysis using techniques like NMR spectroscopy, IR spectrophotometry, and gas chromatography-mass spectrometry (Odyntsova, 2017).
Crystal Structure Investigations
- Crystal structure analysis of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been conducted to understand the geometric and molecular arrangement. This research is crucial for applications in the pharmaceutical and food industries, providing insights into the molecular interactions and stability of the crystal structures (Li, Liang, & Tai, 2009).
Development of Novel Compounds
- Innovative adamantane derivatives, including those related to this compound, have been synthesized. These compounds have shown potential in various biological activities, which could lead to the development of new drugs (Shokova & Kovalev, 2021).
Pharmacological Potential
- Some adamantane derivatives exhibit significant pharmacological properties. For instance, studies on adamantane-based indole derivatives have revealed their potential as cannabinoid receptor ligands, suggesting their utility in medicinal chemistry and drug development (Moldovan et al., 2017).
Chemical Transformations
- Research on the chemical transformations of 2-(Adamantan-1-yl) compounds has contributed to the understanding of their reactivity and the development of improved synthesis methods. This knowledge is vital for creating more efficient and targeted compounds for various applications (Yurchenko et al., 2001).
Safety and Hazards
The safety information for “2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for the study of “2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid” and similar compounds could involve the development of novel methods for their preparation, and the investigation of their potential applications in various fields such as pharmaceuticals, high-energy fuels and oils, and the creation of new materials based on natural and synthetic nanodiamonds .
Mechanism of Action
Target of Action
5-Adamantyl-IAA, also known as 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid, is a synthetic auxin developed for use in an auxin-inducible degron system . This system is a technique to induce the degradation of a target protein . The primary target of 5-Adamantyl-IAA is the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins . These proteins play a crucial role in the auxin regulatory pathways, which are fundamental components of plant development .
Mode of Action
5-Adamantyl-IAA interacts with its targets, the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins, to induce the degradation of a target protein . This compound has a thousand-times stronger affinity for the modified TIR receptor protein, allowing it to function at much lower concentrations than natural auxin . This strong interaction enables the rapid depletion of target proteins within the cell .
Biochemical Pathways
The action of 5-Adamantyl-IAA affects three major pathways: auxin metabolism, polar auxin transport, and signal transduction . Auxin, specifically indole-3-acetic acid (IAA), is biosynthesized from tryptophan via indole-3-pyruvic acid (IPA) through the IPA pathway . IAA is then transported by the AUXIN1/LIKE-AUX1 (AUX1/LAX) auxin influx transporters, PIN-FORMED (PIN) efflux facilitators, and ATP-BINDING CASSETTE B (ABCB) transporters to form auxin concentration gradients in plant tissues . The action of 5-Adamantyl-IAA modulates these pathways, leading to changes in auxin biology .
Pharmacokinetics
It is known that this compound can act at lower concentrations due to its high affinity for the tir1 receptor This suggests that it may have good bioavailability
Result of Action
The primary result of the action of 5-Adamantyl-IAA is the rapid depletion of target proteins within the cell . This enables the investigation of the physiological functions of essential proteins . The strong activity of 5-Adamantyl-IAA may arise from the high affinity of this compound for TIR1 F79A and its high cellular permeability .
Biochemical Analysis
Biochemical Properties
5-Adamantyl-IAA interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with the TIR1 protein, a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex . This interaction is crucial for the auxin-inducible degron (AID) system, which is used to induce targeted degradation of proteins in eukaryotic model organisms .
Cellular Effects
The effects of 5-Adamantyl-IAA on cells are primarily related to its role in the AID system. By interacting with the TIR1 protein, 5-Adamantyl-IAA can trigger the degradation of specific target proteins, thereby influencing various cellular processes . For example, it can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key proteins .
Molecular Mechanism
At the molecular level, 5-Adamantyl-IAA exerts its effects by binding to the TIR1 protein. This binding interaction triggers the ubiquitination and subsequent degradation of target proteins . In this way, 5-Adamantyl-IAA can influence gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Adamantyl-IAA can change over time. For instance, it has been shown that the degradation of target proteins can occur within minutes of exposure to 5-Adamantyl-IAA . Furthermore, the stability and degradation of 5-Adamantyl-IAA itself may also influence its long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 5-Adamantyl-IAA in animal models are currently limited, it is known that the efficiency of the AID system can be improved by using low nanomolar concentrations of 5-Adamantyl-IAA .
Metabolic Pathways
It is known that 5-Adamantyl-IAA plays a crucial role in the AID system, which is part of the ubiquitin-proteasome pathway .
Transport and Distribution
The transport and distribution of 5-Adamantyl-IAA within cells and tissues are likely to be influenced by its interactions with proteins such as TIR1
Subcellular Localization
Given its role in the AID system, it is likely to be found in the nucleus where the SCF E3 ubiquitin ligase complex is located .
Properties
IUPAC Name |
2-[5-(1-adamantyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(23)6-15-11-21-18-2-1-16(7-17(15)18)20-8-12-3-13(9-20)5-14(4-12)10-20/h1-2,7,11-14,21H,3-6,8-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLXUUNCRVEHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC=C5CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244426-40-0 | |
| Record name | 5-Adamantyl-IAA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


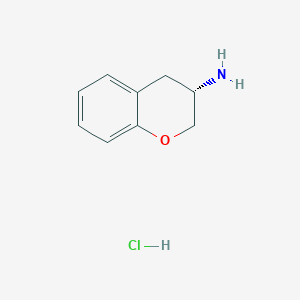
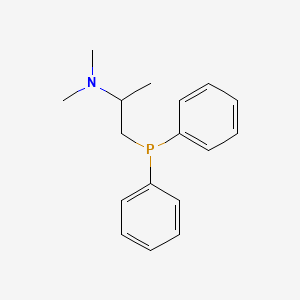


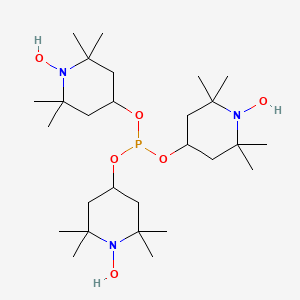





![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)
